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molecular formula C10H12N2O3S B8345365 7-Methoxy-1-methyl-1H-indole-3-sulfonic acid amide

7-Methoxy-1-methyl-1H-indole-3-sulfonic acid amide

Cat. No. B8345365
M. Wt: 240.28 g/mol
InChI Key: NIUJUJKOIBJICP-UHFFFAOYSA-N
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Patent
US08163778B2

Procedure details

To a solution of 7-methoxy-1-methyl-1H-indole-3-sulfonyl chloride (0.80 g, 3.08 mmol) in THF (20 mL) was added ammonia gas until saturation at ca. 10° C., then the flask was stoppered, and the reaction mixture was stirred at rt for 4 h. The reaction mixture was then quenched with water, and the organic solvent was slowly evaporated under vacuum. The precipitate formed was filtered off, washed with water and dried over P2O5 under high vacuum to obtain the desired compound (0.64 g) as a yellowish solid. MS (ISN): m/e 239.4 (M−H)−
Name
7-methoxy-1-methyl-1H-indole-3-sulfonyl chloride
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[N:10]([CH3:12])[CH:9]=[C:8]2[S:13](Cl)(=[O:15])=[O:14].[NH3:17]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:11]=1[N:10]([CH3:12])[CH:9]=[C:8]2[S:13]([NH2:17])(=[O:15])=[O:14]

Inputs

Step One
Name
7-methoxy-1-methyl-1H-indole-3-sulfonyl chloride
Quantity
0.8 g
Type
reactant
Smiles
COC=1C=CC=C2C(=CN(C12)C)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with water
CUSTOM
Type
CUSTOM
Details
the organic solvent was slowly evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=CC=C2C(=CN(C12)C)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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